Ethyl 3-(1,5-Dimethyl-4-pyrazolyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(1,5-Dimethyl-4-pyrazolyl)-3-hydroxypropanoate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of an ethyl ester group, a hydroxypropanoate moiety, and a dimethylpyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,5-Dimethyl-4-pyrazolyl)-3-hydroxypropanoate typically involves the reaction of 1,5-dimethyl-4-pyrazole with ethyl 3-bromopropanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the pyrazole nitrogen attacks the electrophilic carbon of the bromoester, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,5-Dimethyl-4-pyrazolyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethyl ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(1,5-Dimethyl-4-pyrazolyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(1,5-Dimethyl-4-pyrazolyl)-3-hydroxypropanoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of their activity. The hydroxypropanoate moiety can form hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π interactions or coordinate with metal ions. These interactions can influence the compound’s biological activity and efficacy.
Comparison with Similar Compounds
Ethyl 3-(1,5-Dimethyl-4-pyrazolyl)-3-hydroxypropanoate can be compared with other similar compounds such as:
- 1-(5-Ethyl-3,3-dimethyl-4-pyrazolyl)ethanone
- 3-(1,5-Dimethyl-4-pyrazolyl)-1-phenyl-2-propen-1-one
- (1,5-Dimethyl-4-pyrazolyl)acetylene
These compounds share the pyrazole core but differ in their substituents and functional groups, leading to variations in their chemical properties and applications. This compound is unique due to the presence of both an ethyl ester and a hydroxypropanoate group, which confer distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C10H16N2O3 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
ethyl 3-(1,5-dimethylpyrazol-4-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H16N2O3/c1-4-15-10(14)5-9(13)8-6-11-12(3)7(8)2/h6,9,13H,4-5H2,1-3H3 |
InChI Key |
HUQDTLQELHDDJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(N(N=C1)C)C)O |
Origin of Product |
United States |
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